Fluorescein 6-Maleimide

概要

説明

Fluorescein 6-Maleimide is a fluorescent labeling reagent for proteins and peptides . It is used extensively to develop fluorescent probes for various analytes due to its excellent photophysical properties .

Synthesis Analysis

A series of maleimide derivatives were systematically designed and synthesized with tunable fluorescent properties . The facile modifications provide a simple methodology to expand the scope of maleimide-based dyes and also provide insight into the relationship between substitution pattern and optical properties .

Molecular Structure Analysis

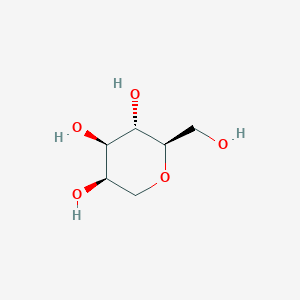

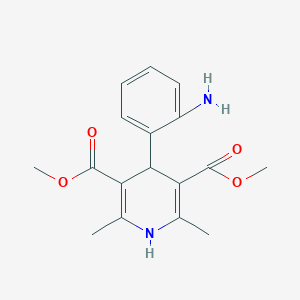

The molecular formula of Fluorescein 6-Maleimide is C24H15NO7 . The exact mass is 429.084839 Da and the average mass is 429.378 Da .

Physical And Chemical Properties Analysis

Fluorescein 6-Maleimide exhibits promising properties, such as high emissivity, large Stokes shifts, and ease of modification . It has remarkable fluorescent properties such as tunable emissions among the visible color range (blue to yellow), high fluorescence quantum yields (up to 64%) and solvafluorochromism .

科学的研究の応用

Labeling Antibodies for Immunofluorescent Probes

Fluorescein 6-Maleimide can be used to label antibodies, which can then be used as immunofluorescent probes . This allows for the visualization of specific proteins or other antigens within a cell or tissue sample .

Labeling Oligonucleotides for Hybridization Probes

Fluorescein 6-Maleimide can also be used to label oligonucleotides, which can then be used as hybridization probes . This is particularly useful in molecular biology research, where it can help identify specific sequences of DNA or RNA .

3. Protein Detection in Gels and on Western Blots Fluorescein 6-Maleimide can be used to detect proteins in gels and on Western blots . This is a common technique in biochemistry and molecular biology to identify specific proteins in a sample .

4. Fluorometric Detection in High Performance Liquid Chromatography Fluorescent dyes like Fluorescein 6-Maleimide have found applications in chemical and biological research, where they can be used for fluorometric detection in high performance liquid chromatography .

Microscopy and Spectrometry

Fluorescein 6-Maleimide can be used in microscopy and spectrometry to isolate the location of organelles or proteins . This can help researchers understand the structure and function of cells .

6. Detecting Electrical or Chemical Changes in the Environment Fluorescein 6-Maleimide can be used to detect electrical or chemical changes in the environment . This can be particularly useful in research fields such as environmental science or neurobiology .

7. Isolating Protein Interactions or Conformational Changes Fluorescein 6-Maleimide can be used to isolate protein interactions or conformational changes . This can provide valuable insights into the function of proteins and their role in various biological processes .

Imaging and Optoelectronic Applications

A practical strategy has been proposed to significantly tune the spectroscopic signals and electrical properties of maleimide by chemical modification, which effectively enhances the fluorescence emission intensity and facilitates the electron charge separation of maleimide . This makes Fluorescein 6-Maleimide suitable for applications like fluorescence imaging and photovoltaics .

作用機序

Target of Action

Fluorescein 6-Maleimide primarily targets free thiol groups present in molecules such as DNA, RNA, oligonucleotides, PNA, and proteins . Thiol groups are sulfur-containing functional groups found in many biological molecules. They play a crucial role in the structure and function of proteins, making them a significant target for Fluorescein 6-Maleimide .

Mode of Action

Fluorescein 6-Maleimide interacts with its targets through a process known as thiol-reactive labeling . The maleimide group in the compound reacts predominantly with sulfhydryls (thiol groups) at pH 6.5-7.5, forming a stable thioether bond . This reaction is highly selective, with the maleimide group being approximately 1000 times more reactive towards a free sulfhydryl than to an amine at pH 7 . This interaction results in the labeling of the target molecule with fluorescein, a fluorescent tag that can be directly visualized or detected with anti-fluorescein antibodies .

Biochemical Pathways

The biochemical pathways affected by Fluorescein 6-Maleimide are primarily related to the visualization and study of biological systems . By labeling thiol groups with fluorescein, the compound allows for the direct visualization of these groups and their associated molecules. This can provide valuable insights into various metabolic pathways and ionic flows that are intrinsically linked to cellular life .

Pharmacokinetics

It’s known that the compound is used for labeling in a laboratory setting, and it’s typically applied directly to the target molecules in a controlled environment

Result of Action

The primary result of Fluorescein 6-Maleimide’s action is the fluorescent labeling of thiol-containing molecules . This labeling allows for the direct visualization of these molecules, aiding in the study of their structure, function, and interactions. The fluorescence of the compound can be used to demarcate the area under observation, distinguishing it from adjacent areas .

Action Environment

The action of Fluorescein 6-Maleimide is influenced by several environmental factors. The pH of the environment plays a crucial role in the compound’s reactivity. The maleimide group reacts predominantly with sulfhydryls at pH 6.5-7.5 . At pH values greater than 7.5, the reactivity towards primary amines increases, and hydrolysis of the maleimide group can occur . Additionally, the compound is moisture-sensitive, and it’s recommended to store it in a desiccated environment at -20°C .

Safety and Hazards

将来の方向性

Fluorescein molecules are extensively used to develop fluorescent probes for various analytes due to their excellent photophysical properties and the spirocyclic structure . There is an increase in the number of dual sensors developed in the past five years and quite a good number of fluorescein derivatives were also reported based on reversible mechanisms .

特性

IUPAC Name |

4-(2,5-dioxopyrrol-1-yl)-2-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H13NO7/c26-13-2-5-16-19(10-13)32-20-11-14(27)3-6-17(20)23(16)18-9-12(1-4-15(18)24(30)31)25-21(28)7-8-22(25)29/h1-11,26H,(H,30,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNFQJMQMVDKTPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N2C(=O)C=CC2=O)C3=C4C=CC(=O)C=C4OC5=C3C=CC(=C5)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H13NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fluorescein 6-Maleimide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Chloro-1-methyl-6-phenylimidazo[4,5-b]pyridine](/img/structure/B15246.png)

![Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 3',6'-dihydroxy-5-nitro-](/img/structure/B15265.png)

![Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 3',6'-dihydroxy-6-nitro-](/img/structure/B15266.png)

![Methyl 5-[2-(3,4-dimethoxyphenyl)ethylcarbamoyl]-2,6-dimethyl-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate](/img/structure/B15272.png)

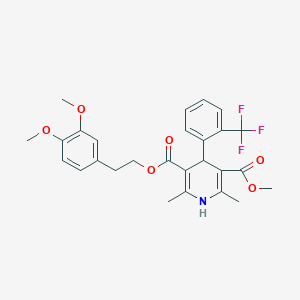

![5-O-[(3,4-dimethoxyphenyl)methyl] 3-O-methyl 2,6-dimethyl-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B15274.png)